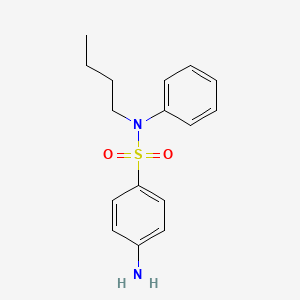
4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound has a molecular formula of C16H22N2O2S and is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. One common method includes the use of 4-nitrophenyl benzylsulfonate as a starting material, which reacts with a range of aliphatic, linear, and cyclic amines, anilines, and N-methylanilines at room temperature . Another method involves the use of thiol derivatives, which are oxidized to sulfonyl chlorides using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride, followed by reaction with amines .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs microwave irradiation to enhance reaction rates and yields. This method is advantageous due to its functional group tolerance and high efficiency . Additionally, the combination of H2O2 and SOCl2 is used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which then react with amines to form the desired sulfonamide .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, amino derivatives, and substituted benzene compounds.
Scientific Research Applications
4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties, similar to other sulfonamides.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulfonamide: Known for its use in treating bacterial infections.
Uniqueness
4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its butyl and phenyl groups provide additional steric and electronic effects, making it a valuable compound for various applications.
Properties
CAS No. |
107413-33-2 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-amino-N-butyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-13-18(15-7-5-4-6-8-15)21(19,20)16-11-9-14(17)10-12-16/h4-12H,2-3,13,17H2,1H3 |
InChI Key |
MOHJJPOPTUEURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


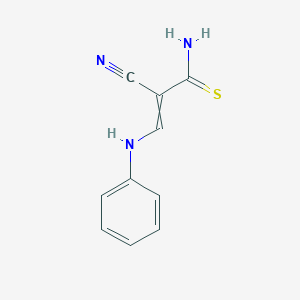

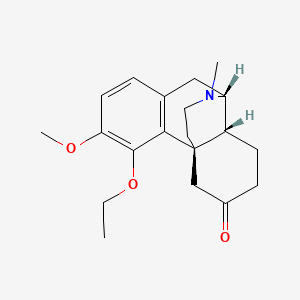
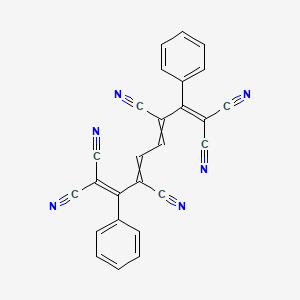
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
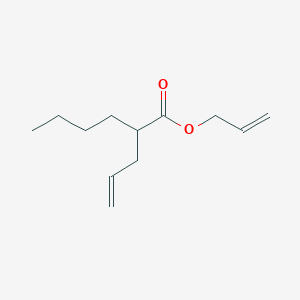
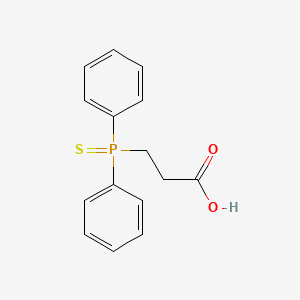
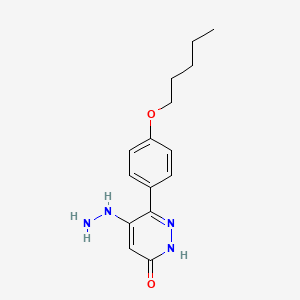

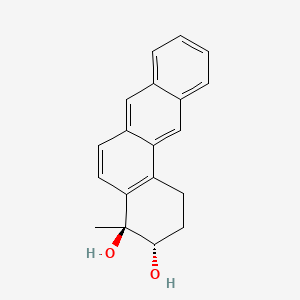
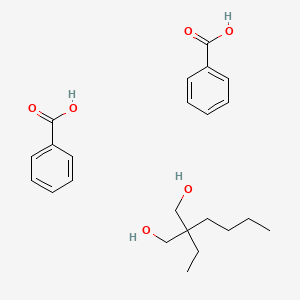
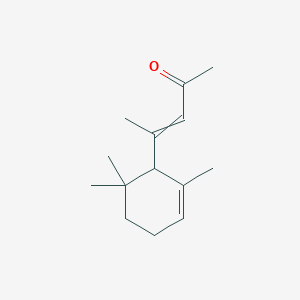
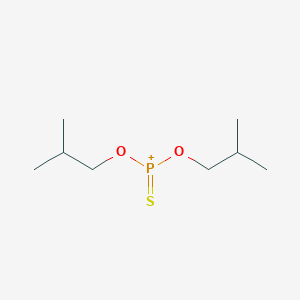
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
